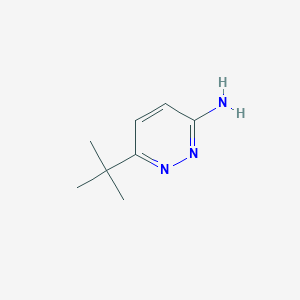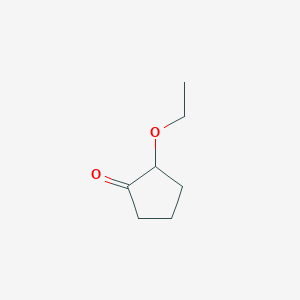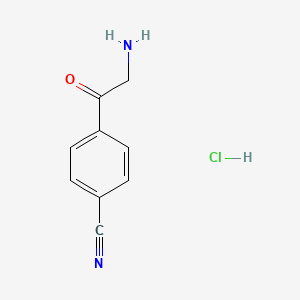
3-Bromo-4,5-dimethylpyridine
概述
描述
3-Bromo-4,5-dimethylpyridine: is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are substituted by a bromine atom and two methyl groups, respectively. This compound is of interest due to its applications in various chemical reactions and its potential use in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylpyridine can be achieved through several methods. One common method involves the bromination of 4,5-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4,5-dimethylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dioxane.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 4,5-Dimethylpyridine or other reduced derivatives.
科学研究应用
Chemistry: 3-Bromo-4,5-dimethylpyridine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, dyes, and materials. Its reactivity and versatility make it a useful component in various manufacturing processes.
作用机制
The mechanism of action of 3-Bromo-4,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its bromine and methyl substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to specific biological effects. The exact pathways and targets would vary based on the derivative and its intended use.
相似化合物的比较
4-Bromo-3,5-dimethylpyridine: Similar structure but with bromine at the 4-position.
3-Bromo-2,4-dimethylpyridine: Bromine at the 3-position but with different methyl group positions.
2-Bromo-4,5-dimethylpyridine: Bromine at the 2-position with methyl groups at 4 and 5.
Uniqueness: 3-Bromo-4,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine at the 3-position and methyl groups at 4 and 5 positions provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.
属性
IUPAC Name |
3-bromo-4,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHLCQMASFRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554060 | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-98-5 | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselective oxidation of 3-bromo-4,5-dimethylpyridine in the synthesis of 4-methyl-2,6-naphthyridine?
A1: The regioselective oxidation of this compound to its corresponding 4-formyl derivative is a crucial step in the synthesis of 4-methyl-2,6-naphthyridine []. This transformation is significant because it introduces a reactive functional group (aldehyde) at a specific position on the pyridine ring. This aldehyde group then serves as a handle for the subsequent annulation reaction, which constructs the second pyridine ring and ultimately leads to the target alkaloid. The researchers highlighted the importance of regioselectivity in this oxidation, meaning that the reaction specifically targets the desired position (carbon-4) on the pyridine ring while leaving other positions untouched. This selectivity is essential for achieving the correct structure of the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}propanoic acid](/img/structure/B1283127.png)













